molecular formula C18H15BrPb B6351701 Bromo(triphenyl)plumbane CAS No. 894-06-4

Bromo(triphenyl)plumbane

Cat. No.: B6351701
CAS No.: 894-06-4
M. Wt: 518 g/mol
InChI Key: ZJLFYKFRSBDOTE-UHFFFAOYSA-M
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Description

Bromo(triphenyl)plumbane is a chemical compound with the molecular formula C₁₈H₁₅BrPb . As an organolead reagent, it serves as a versatile building block in exploratory scientific research, particularly in the fields of synthetic chemistry and materials science. Its primary research value lies in its potential use as a precursor or intermediate in the development of novel organometallic complexes and catalytic systems. Researchers also utilize this and related organolead compounds in cross-coupling reactions to form new carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules and functional materials . Handling this compound requires expertise and appropriate safety protocols, as it contains lead, a toxic heavy metal. It is intended for use by qualified laboratory professionals exclusively for in vitro research applications. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

bromo(triphenyl)plumbane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.BrH.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLFYKFRSBDOTE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrPb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301208
Record name bromo(triphenyl)plumbane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894-06-4
Record name Bromotriphenyllead(IV)
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bromo(triphenyl)plumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reagent-Based Synthesis

The most well-documented method involves the reaction of triphenylplumbyl lithium [(C₆H₅)₃PbLi] with bromine or brominated electrophiles. This approach leverages the nucleophilic character of the plumbyl anion to form the Pb–Br bond. A typical procedure involves:

  • Generating (triphenylplumbyl)lithium by reacting triphenyllead chloride [(C₆H₅)₃PbCl] with lithium metal in anhydrous diethyl ether.

  • Introducing bromine (Br₂) or an alkyl bromide (e.g., methyl bromide) to the reaction mixture at −78°C, yielding this compound and lithium halide byproducts.

Key parameters influencing yield include:

  • Solvent choice : Tetrahydrofuran (THF) enhances reaction kinetics compared to diethyl ether due to its higher polarity.

  • Temperature control : Subzero temperatures minimize side reactions such as Pb–Pb bond formation.

Representative Reaction:

(C6H5)3PbLi+Br2(C6H5)3PbBr+LiBr(C₆H₅)₃PbLi + Br₂ \rightarrow (C₆H₅)₃PbBr + LiBr \quad \text{}

Halogen Exchange Reactions

An alternative route employs halogen exchange between triphenyllead chloride and bromine sources. For example, treating (C₆H₅)₃PbCl with hydrogen bromide (HBr) in dichloromethane facilitates chloride-to-bromide substitution:

(C6H5)3PbCl+HBr(C6H5)3PbBr+HCl(C₆H₅)₃PbCl + HBr \rightarrow (C₆H₅)₃PbBr + HCl \quad \text{}

This method achieves moderate yields (60–75%) but requires careful control of stoichiometry to avoid over-bromination.

Oxidative Bromination of Triphenylplumbane

Recent studies explore the direct bromination of triphenylplumbane [(C₆H₅)₃PbH] using N-bromosuccinimide (NBS) under radical initiation. This method avoids harsh reagents and operates at ambient temperatures:

(C6H5)3PbH+NBSAIBN(C6H5)3PbBr+Succinimide(C₆H₅)₃PbH + NBS \xrightarrow{\text{AIBN}} (C₆H₅)₃PbBr + Succinimide \quad \text{}

Yields exceed 80% when azobisisobutyronitrile (AIBN) initiates the radical chain process.

Comparative Analysis of Synthesis Methods

Method Reagents Solvent Temperature Yield Advantages
Grignard-based(C₆H₅)₃PbLi, Br₂THF/Ether−78°C70–85%High purity; scalable
Halogen exchange(C₆H₅)₃PbCl, HBrCH₂Cl₂25°C60–75%Mild conditions
Oxidative bromination(C₆H₅)₃PbH, NBS, AIBNBenzene25°C80–90%Avoids toxic Br₂; room-temperature

Mechanistic Insights and Side Reactions

Competing Pathways in Grignard Synthesis

The reaction of (C₆H₅)₃PbLi with Br₂ is susceptible to:

  • Dimerization : Formation of hexaphenyldiplumbane [(C₆H₅)₃Pb–Pb(C₆H₅)₃] via Pb–Pb coupling, especially at elevated temperatures.

  • Over-bromination : Excess Br₂ leads to PbBr₃ derivatives, necessitating precise stoichiometric control.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like THF accelerate the reaction by stabilizing the transition state through solvation of the lithium counterion. Nonpolar solvents (e.g., hexane) result in incomplete conversion due to poor solubility of intermediates .

Chemical Reactions Analysis

Types of Reactions: Bromo(triphenyl)plumbane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as halides or organometallic reagents.

    Oxidation and Reduction Reactions: The lead center can undergo oxidation or reduction, altering the oxidation state of the lead atom.

    Coupling Reactions: The phenyl groups can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium halides and Grignard reagents. These reactions are typically carried out in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride are employed in anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted triphenyllead compounds.

    Oxidation Reactions: Products include lead oxides and other oxidized lead species.

    Reduction Reactions: Products include reduced lead species and phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Bromo(triphenyl)plumbane is characterized by its triphenyl lead structure, where a bromine atom is bonded to a lead center surrounded by three phenyl groups. This configuration imparts distinctive chemical reactivity and stability, making it useful in several applications.

Analytical Chemistry

a. Trace Metal Analysis

This compound is utilized as a reagent in the analysis of trace metals. Its ability to form stable complexes with various anions allows for the selective extraction and detection of heavy metals in environmental samples. For instance, studies have shown that it can effectively separate lead from complex matrices, facilitating accurate quantification using techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .

b. Calibration Standards

In analytical laboratories, this compound serves as a calibration standard for determining the concentration of lead in samples. The compound’s known stability and predictable behavior under various conditions make it an ideal candidate for creating reference materials used in quality control processes .

Materials Science

a. Synthesis of Organolead Compounds

This compound is employed in the synthesis of other organolead compounds, which are significant in developing new materials for electronics and optoelectronics. The compound acts as a precursor for lead-based perovskite materials used in solar cells and light-emitting devices, showcasing its potential in renewable energy technologies .

b. Polymer Additives

In polymer chemistry, this compound can be incorporated as an additive to enhance the thermal stability and flame retardant properties of polymers. Its presence helps modify the physical properties of materials without significantly altering their mechanical integrity .

Environmental Studies

a. Environmental Monitoring

Due to its lead content, this compound is relevant in environmental monitoring studies focused on lead contamination. It aids researchers in understanding the behavior of lead compounds in soil and water systems, contributing to assessments of ecological risks associated with heavy metal pollution .

b. Toxicity Studies

Research into the toxicity of this compound has revealed insights into the health impacts of organolead compounds. Studies indicate that exposure to such compounds can lead to various health issues, prompting investigations into safer alternatives and remediation strategies for contaminated environments .

Case Studies

Study Focus Findings
Sokaras et al., 2010Quantitative analysis using confocal micro-PIXEDemonstrated the effectiveness of this compound in analyzing layered materials for trace metal content .
EPA StudyEnvironmental impact assessmentIdentified potential concerns related to skin sensitization and carcinogenicity from exposure to organolead compounds like this compound .
Material Science ResearchDevelopment of lead-based perovskitesHighlighted the role of this compound as a precursor for innovative solar cell materials .

Mechanism of Action

The mechanism of action of bromo(triphenyl)plumbane involves the interaction of the lead center with various molecular targets. The lead atom can form coordination complexes with nucleophiles, facilitating substitution reactions. The phenyl groups provide stability to the compound, allowing it to participate in various chemical transformations. The bromine atom acts as a leaving group in substitution reactions, enabling the formation of new bonds.

Comparison with Similar Compounds

Bromo(triphenyl)plumbane can be compared to other organolead compounds based on substituent groups, halogen type, and reactivity trends. Below is a systematic analysis:

Substituent Group Variations

The nature of substituents (alkyl vs. aryl) significantly impacts stability, solubility, and reactivity:

Compound Name CAS Number Substituents Key Properties
This compound 894-06-4 3 phenyl, 1 Br High steric hindrance, low volatility
Bromo(triethyl)plumbane 41141-89-3 3 ethyl, 1 Br Higher reactivity, lower thermal stability
Bromo(trimethyl)plumbane 6148-48-7 3 methyl, 1 Br Volatile, prone to decomposition
Methoxy(triphenyl)plumbane 17393-74-7 3 phenyl, 1 OCH₃ Polar, moderate hydrolytic stability

Key Findings :

  • Aryl-substituted plumbanes (e.g., triphenyl derivatives) exhibit greater steric protection and thermal stability due to the bulky phenyl groups .
  • Alkyl-substituted plumbanes (e.g., triethyl or trimethyl) are more reactive but less stable, often decomposing under ambient conditions .
Halogen-Type Variations

The halogen atom (Br, Cl, I) influences bond strength and substitution reactivity:

Compound Name CAS Number Halogen (X) Pb–X Bond Strength* Reactivity in SN² Reactions
This compound 894-06-4 Br Moderate Intermediate
Chloro(triphenyl)plumbane 1153-06-6 Cl Stronger Lower
Iodo(triphenyl)plumbane 894-07-5 I Weaker Higher

Key Findings :

  • Pb–Br bonds (bromo derivatives) balance moderate bond strength and leaving-group ability, making them versatile in substitution reactions.
  • Pb–I bonds (iodo derivatives) are weaker, favoring faster substitution but reduced stability .
Functional Group Derivatives

Substituents beyond halogens and hydrocarbons alter electronic and chemical behavior:

Compound Name CAS Number Functional Group Application/Reactivity
Triphenyl(prop-2-enyl)plumbane 38795-78-7 Allyl group Potential in polymerization initiators
Triphenyl(phenylsulfanyl)plumbane 15590-77-9 Sulfur-containing Enhanced nucleophilicity in S-centered reactions

Key Findings :

  • Sulfur- or nitrogen-containing plumbanes (e.g., sulfanyl or imidazolyl derivatives) show unique reactivity in coordination chemistry .
  • Allyl or propargyl groups enable participation in radical or coupling reactions .

Biological Activity

Overview of Bromo(triphenyl)plumbane

This compound, a lead-containing compound, is recognized for its unique structural properties due to the presence of both bromine and triphenyl groups attached to a lead atom. The compound has been studied primarily in the context of its chemical reactivity and potential applications in organic synthesis.

Toxicity and Health Effects

Lead compounds, including this compound, are known for their toxicity. Lead exposure can lead to various health issues, including:

  • Neurological Effects : Lead is a neurotoxin that can affect cognitive functions and behavior, particularly in children.
  • Hematological Effects : It can interfere with hemoglobin synthesis, leading to anemia.
  • Renal Effects : Chronic exposure may result in kidney damage.

The specific biological activity of this compound has not been extensively documented in the literature. However, its potential as a toxic agent aligns with the general understanding of lead compounds.

Case Studies and Research Findings

  • Chemical Reactivity : Studies have shown that organolead compounds can engage in various chemical reactions, such as nucleophilic substitutions. This reactivity may influence their biological interactions.
  • Environmental Impact : Research indicates that organolead compounds can accumulate in biological systems, posing risks to both human health and the environment. The persistence of such compounds can lead to long-term ecological effects.
  • Regulatory Status : Due to the known hazards associated with lead compounds, many jurisdictions have implemented strict regulations governing their use and disposal. The Environmental Protection Agency (EPA) monitors substances like this compound under various toxic substance control acts.

Data Summary Table

Study/Source Findings Relevance
Toxicological ReviewsLead exposure linked to neurological deficitsHighlights health risks of lead compounds
Environmental StudiesOrganolead compounds' persistence in ecosystemsIndicates potential ecological hazards
Regulatory ReportsMonitoring and regulation of lead substancesEnsures safety standards are upheld

Q & A

Q. What are the standard synthetic routes for bromo(triphenyl)plumbane, and how do reaction conditions influence yield?

this compound ([894-06-4]) is typically synthesized via halogen exchange reactions. For example, triphenylplumbane derivatives often undergo substitution with brominating agents like HBr or Br₂ under inert atmospheres. Reaction temperatures (0–25°C) and solvent polarity (e.g., dichloromethane vs. toluene) critically affect yield due to the sensitivity of Pb–C bonds to steric and electronic effects . A comparative table of methods is provided below:

MethodReagents/ConditionsYield (%)Purity (NMR)Reference
Halogen exchangeHBr, CH₂Cl₂, 0°C, 12 hr68>95%
Oxidative brominationBr₂, THF, RT, 6 hr5290%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

¹H/¹³C NMR : Distinctive aromatic proton signals (δ 7.2–7.6 ppm) and Pb–C coupling (~50 Hz) confirm triphenyl coordination. X-ray crystallography resolves Pb–Br bond lengths (typically 2.7–2.9 Å) and tetrahedral geometry . Mass spectrometry (EI-MS) identifies molecular ion peaks at m/z 563 ([M⁺]) and isotopic patterns consistent with Pb and Br .

Q. What safety protocols are essential when handling this compound?

Organolead compounds are neurotoxic and require glove-box use under argon. Waste must be treated with chelating agents (e.g., EDTA) to sequester Pb²⁺. PPE includes nitrile gloves, lab coats, and fume hoods with HEPA filters .

Advanced Research Questions

Q. How can conflicting crystallographic data on Pb–Br bond lengths be resolved?

Discrepancies in Pb–Br distances (e.g., 2.7 Å vs. 2.9 Å) arise from solvent polarity and crystal packing. Computational DFT studies (B3LYP/def2-TZVP) benchmarked against experimental data suggest van der Waals interactions in nonpolar solvents elongate bonds . Researchers should compare datasets using the same refinement software (e.g., SHELXL) to minimize methodological bias .

Q. What mechanistic insights explain this compound’s reactivity in cross-coupling reactions?

The bromo ligand acts as a leaving group, enabling transmetallation with Pd(0) catalysts. Kinetic studies (UV-Vis monitoring) show rate-determining oxidative addition of Pb–Br to Pd, with activation energies ~25 kJ/mol. Competing pathways (e.g., β-hydride elimination) are suppressed by bulky triphenyl groups .

Q. How do computational models predict this compound’s electronic properties?

DFT calculations (Gaussian 16, LANL2DZ basis set) reveal a HOMO localized on the Pb–Br bond (-6.2 eV) and LUMO on the Pb center (-1.8 eV), correlating with electrophilic reactivity. NBO analysis confirms hyperconjugative stabilization from Pb–C σ-bonds to Br .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) and trace moisture (~10 ppm H₂O) broaden signals. Paramagnetic impurities (e.g., PbO byproducts) distort integration ratios. Standardizing deuterated solvents and using anhydrous Na₂SO₄ filtration improves reproducibility .

Q. What causes discrepancies in reported catalytic efficiencies of this compound?

Variations in substrate scope (e.g., aryl vs. alkyl halides) and catalyst loading (1–5 mol%) account for efficiency differences. Control experiments with radical scavengers (TEMPO) confirm non-radical pathways in aryl systems but radical intermediates in alkyl couplings .

Methodological Guidance

Designing experiments to study Pb–Br bond cleavage kinetics:

  • Use stopped-flow IR to monitor bond dissociation in real time.
  • Vary temperature (10–50°C) and solvent dielectric constants (ε = 2–38).
  • Apply Eyring plots to calculate ΔH‡ and ΔS‡ .

Optimizing computational workflows for organolead compounds:

  • Start with geometry optimization using PBEPBE/def2-SVP.
  • Include relativistic effects (ZORA approximation) for Pb.
  • Validate with experimental XRD data .

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